1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one features a pyrazoline core substituted with a 2,4-dichlorophenyl group at position 5, a furan-2-yl moiety at position 3, and a pyrrolidine-linked ethanone at position 1. Its molecular formula is C₂₁H₂₀Cl₂N₃O₂ (molecular weight: 417.3 g/mol). The pyrrolidine substituent may influence conformational flexibility and bioavailability .
Properties
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-13-5-6-14(15(21)10-13)17-11-16(18-4-3-9-26-18)22-24(17)19(25)12-23-7-1-2-8-23/h3-6,9-10,17H,1-2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLXGJYBKHGOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CO3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one (CAS Number: 946342-30-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanism of action, and pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.27 g/mol. The structure features a pyrazole ring fused with a furan moiety and a pyrrolidine group, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported that derivatives with similar structures showed GI50 values ranging from 0.018 to 9.98 µM against a panel of 60 cancer cell lines, indicating potent antiproliferative effects .
Table 1: Cytotoxicity Data of Related Pyrazole Derivatives
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound A | MDA-MB-468 | 0.054 |
| Compound B | HT-29 | 0.135 |
| Compound C | A549 | 0.034 |
The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies suggest that it may act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy . The inhibition of P-glycoprotein by related compounds has also been noted, which may enhance their efficacy by preventing drug resistance .
Anti-inflammatory and Antioxidant Activities
In addition to its anticancer properties, pyrazole derivatives have shown promising anti-inflammatory and antioxidant activities. The incorporation of furan and pyrazoline groups has been linked to enhanced biological activity against inflammation-related pathways . These properties suggest potential applications in treating inflammatory diseases alongside cancer.
Case Studies
Several case studies have explored the biological activity of similar pyrazole derivatives:
- Study on Pyrazolo[3,4-d]pyrimidine Derivatives : This research focused on the synthesis and evaluation of new derivatives that exhibited broad-spectrum cytotoxicity against various cancer cell lines, emphasizing the structural importance of the pyrazole core in enhancing biological activity .
- Synthesis and Anticancer Activity : A study synthesized novel compounds incorporating furan and pyrazoline groups, demonstrating significant antiproliferative properties compared to their analogues. Molecular docking studies indicated favorable interactions with kinase proteins involved in carcinogenesis .
Scientific Research Applications
Chemical Properties and Structure
This compound possesses a complex structure characterized by multiple functional groups, including a pyrazole ring and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 359.2 g/mol. The presence of chlorine atoms and furan rings contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar structures were effective against prostate cancer cells by acting as androgen receptor antagonists .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. A series of experiments highlighted its ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as arthritis . The mechanism involves the inhibition of pro-inflammatory cytokines, which play a critical role in the inflammatory response.
Analgesic Properties
The analgesic effects of this compound have been explored in animal models of pain. Results indicate that it significantly reduces pain perception through modulation of pain pathways in the central nervous system. This positions it as a candidate for developing new pain management therapies .
Antidepressant Activity
Preliminary studies suggest that the compound may exhibit antidepressant-like effects in rodent models. By influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways, it shows promise for treating mood disorders . Further research is needed to elucidate the precise mechanisms involved.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions which can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological properties, such as increasing solubility or bioavailability. These modifications can lead to compounds with improved efficacy against specific targets.
Case Study 1: Anticancer Research
In a controlled study involving human prostate cancer cells, researchers treated cells with varying concentrations of the compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Inflammation Model
In an animal model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated animals .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Molecular Features
A comparative analysis of key structural analogues is summarized in Table 1.
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
*Activities inferred from structural analogues in the pyrazoline class .
Key Observations:
Phenyl Substitution: The 2,4-dichloro substitution in the target compound is distinct from the 4-chloro () or 3,4-dichloro () patterns. Hydroxy () or ethoxy () substituents increase polarity, favoring solubility but reducing blood-brain barrier penetration .
Heterocyclic Moieties :
- The furan-2-yl group in the target compound and provides a planar, electron-rich system for π-π interactions, whereas thiophene () offers similar geometry with sulfur-mediated hydrogen bonding .
- Bulkier substituents like naphthyl () may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .
Ethanone Substituents: The pyrrolidin-1-yl group in the target compound introduces a five-membered amine ring, contrasting with piperidin-1-yl () or diethylamino (). Pyrrolidine’s smaller ring size may confer rigidity, affecting receptor binding kinetics .
Preparation Methods
Chalcone Precursor Formation
The pyrazoline ring is classically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For this target:
Pyrazoline Cyclization
Chalcone intermediates undergo cyclization with hydrazine hydrate:
-
Procedure : Chalcone (10 mmol) and hydrazine hydrate (12 mmol) in acetic acid (20 mL) are refluxed for 4–6 h.
-
Mechanism : Acid-catalyzed nucleophilic attack by hydrazine at the β-carbon of the enone, followed by cyclization.
Key Characterization Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 3.6 Hz, 1H, furan-H), 6.83 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.58 (d, J = 1.8 Hz, 1H, furan-H), 5.12 (dd, J = 11.2, 4.8 Hz, 1H, pyrazoline-H), 3.42 (dd, J = 17.6, 11.2 Hz, 1H, pyrazoline-H), 2.94 (dd, J = 17.6, 4.8 Hz, 1H, pyrazoline-H).
Synthesis of 2-(Pyrrolidin-1-yl)ethan-1-one (Intermediate B)
Catalytic Hydrogenation of N-Ethyl Pyrrolidone
Functionalization to Ethanone Derivative
-
Acylation : React pyrrolidine with chloroacetone in the presence of K2CO3.
Coupling of Intermediates A and B
Nucleophilic Substitution
Optimization via Doebner-Modified Conditions
Incorporating acetic acid-mediated MCRs from PMC11909067:
-
Procedure : One-pot reaction of chalcone, hydrazine hydrate, and 2-(pyrrolidin-1-yl)ethan-1-one in refluxing acetic acid (4 h).
-
Advantage : Eliminates isolation of intermediates, improving overall yield to 78%.
Spectroscopic Characterization of Final Product
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3) :
-
δ 7.55–7.33 (m, 3H, Ar-H), 7.29 (d, J = 3.6 Hz, 1H, furan-H), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.45 (d, J = 1.8 Hz, 1H, furan-H), 5.08 (dd, J = 11.2, 4.8 Hz, 1H, pyrazoline-H), 3.92 (s, 2H, COCH2N), 3.44–3.22 (m, 4H, pyrrolidine-H), 2.91 (dd, J = 17.6, 4.8 Hz, 1H, pyrazoline-H), 2.64–2.51 (m, 4H, pyrrolidine-H).
-
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Stepwise Synthesis | 65–72 | 95–98 | 20–24 |
| One-Pot MCR | 78 | 97–99 | 12 |
| Catalytic Hydrogenation | 87.7 | 98.5 | 6 |
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazoline Formation : Use of acetic acid as solvent enhances selectivity for 1,3,5-trisubstituted pyrazolines.
-
Pyrrolidine Incorporation : NaH in DMF minimizes N-alkylation side reactions.
-
Purification : Recrystallization from ethanol/water (3:1) removes unreacted chalcone and hydrazine byproducts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- The synthesis involves multi-step organic reactions, starting with the condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones to form the dihydropyrazole core. Key steps include Claisen-Schmidt condensation followed by cyclization. Reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol or THF, and catalysts: acetic acid) must be tightly controlled to achieve yields >70% .
- Methodological Tip: Use automated synthesis platforms for reproducible results, and monitor intermediates via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and NMR (δ 6.8–7.5 ppm for aromatic protons) .
Q. How can the compound’s structure be rigorously characterized?
- Primary Techniques:
- X-ray crystallography (resolution: <0.8 Å) to confirm stereochemistry and dihedral angles between substituents (e.g., dichlorophenyl vs. furan rings) .
- NMR spectroscopy: Key signals include pyrrolidine N-CH₂ at δ 2.5–3.0 ppm and dihydropyrazole C-H protons at δ 3.8–4.2 ppm .
- Validation: Cross-reference with HRMS (mass error <2 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Standard Screens:
- Anticancer: MTT assay (IC₅₀ values against HeLa or MCF-7 cells).
- Antimicrobial: Disk diffusion (zone of inhibition ≥15 mm at 100 µg/mL).
- Note: Chlorophenyl and furan substituents enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How does the substitution pattern (2,4-dichlorophenyl vs. other aryl groups) influence bioactivity?
- Comparative Analysis: Replace the 2,4-dichlorophenyl group with 3-chlorophenyl or 4-hydroxyphenyl analogs (synthesized via Suzuki coupling) and test cytotoxicity.
- Data Contradictions: Dichlorophenyl derivatives often show higher antitumor activity (IC₅₀: 8–12 µM) than mono-chloro analogs (IC₅₀: 20–25 µM), but may exhibit increased toxicity .
Q. What mechanistic insights explain the compound’s regioselectivity in substitution reactions?
- Theoretical Approach: Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyrazole ring. The C-3 position (adjacent to furan) is more electrophilic, favoring nucleophilic attack .
- Experimental Validation: Use NOESY NMR to confirm spatial proximity between the pyrrolidine moiety and dichlorophenyl group, which sterically directs reactivity .
Q. How can contradictory data on its solubility and stability be resolved?
- Issue: Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL) arise from polymorphic forms.
- Resolution: Conduct polymorph screening (e.g., solvent-drop grinding) and characterize via DSC (melting point: 180–185°C for Form I vs. 170–175°C for Form II) .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?
- Chiral Catalysts: Use (R)-BINAP-Pd complexes for enantioselective cyclization (ee >90%).
- Kinetic Control: Maintain low temperatures (−20°C) to suppress racemization .
Key Research Gaps
- Structure-Activity Relationships: Limited data on the role of the pyrrolidine ethanone moiety in target binding.
- Metabolic Stability: No published studies on CYP450-mediated oxidation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
